molecular formula C14H18O4S B1330968 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid CAS No. 505071-94-3

1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid

Cat. No.: B1330968
CAS No.: 505071-94-3
M. Wt: 282.36 g/mol
InChI Key: OLJLBERQLGMFSY-UHFFFAOYSA-N
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Description

1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a carboxylic acid group and a 3,4-dimethyl-benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid typically involves the following steps:

    Formation of the Cyclopentanecarboxylic Acid Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-Dimethyl-benzenesulfonyl Group: This step involves the sulfonylation of the cyclopentanecarboxylic acid core using reagents such as 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Sulfonamide or sulfonate derivatives.

Scientific Research Applications

1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropanecarboxylic acid
  • 1-(3,4-Dimethyl-benzenesulfonyl)-cyclohexanecarboxylic acid

Comparison: 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid is unique due to its cyclopentane ring, which imparts different steric and electronic properties compared to cyclopropane or cyclohexane analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4S/c1-10-5-6-12(9-11(10)2)19(17,18)14(13(15)16)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJLBERQLGMFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2(CCCC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179800
Record name Cyclopentanecarboxylic acid, 1-[(3,4-dimethylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505071-94-3
Record name Cyclopentanecarboxylic acid, 1-[(3,4-dimethylphenyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505071-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarboxylic acid, 1-[(3,4-dimethylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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